5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. While the specific molecular structure for “5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid” is not available, related compounds such as “3,4,5-Trimethoxyphenylacetic acid” have a molecular weight of 226.2259 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and interactions. “3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID” is described as a white to almost white crystalline powder . “3,4,5-Trimethoxyphenylacetic acid” has a molecular weight of 226.2259 .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid and its derivatives are primarily utilized in chemical synthesis and medicinal chemistry. They serve as key intermediates in the synthesis of various pyrazole derivatives, which are compounds of interest due to their wide range of biological activities. The compounds synthesized from this acid exhibit significant properties, making them valuable in the field of drug discovery and development.
One application involves the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are then used to synthesize different condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, and various 1H-pyrazolo[4,3-c]pyridin-4-ones. This showcases the versatility of pyrazole derivatives as intermediates in synthesizing structurally diverse compounds (Arbačiauskienė et al., 2011).
In addition, 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid is used in the design and synthesis of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4, which act as highly potent tubulin polymerization inhibitors. These compounds have shown significant in vitro antiproliferative activity against different cancer cell lines and have been evaluated for their inhibitory effects on tubulin polymerization and cell cycle effects. This highlights the compound's potential in cancer therapy (Romagnoli et al., 2019).
Structural and Theoretical Studies
The compound and its derivatives are also subjects of structural and theoretical studies. These studies focus on understanding the chemical and physical properties of the compounds, including their stability, reactivity, and interaction with other molecules. For instance, detailed experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with various amines and electrophiles. These studies include spectroscopic determination of the structures and theoretical examinations of reaction mechanisms, providing insights into the chemical behavior of pyrazole derivatives (Yıldırım et al., 2005).
Furthermore, the structural diversity of metal coordination polymers constructed from pyrazole carboxylic acid derivatives is explored, highlighting the compound's role in the assembly of coordination complexes. This application is relevant in areas such as catalysis and materials science, where the structural features of coordination polymers are crucial (Cheng et al., 2017).
Safety And Hazards
Safety data sheets provide important information about the potential hazards of a compound. While specific safety data for “5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid” is not available, related compounds advise avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-10-4-7(5-11(19-2)12(10)20-3)8-6-9(13(16)17)15-14-8/h4-5H,6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSUUZNWKCWBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378076 | |
Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |
CAS RN |
904815-28-7 | |
Record name | 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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